2-Methyl-2-(4-morpholinyl)propylamine hydrochloride
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Overview
Description
2-Methyl-2-(4-morpholinyl)propylamine hydrochloride is a chemical compound with the molecular formula C8H18N2O·HCl It is a derivative of morpholine, a heterocyclic amine, and is used in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-morpholinyl)propylamine hydrochloride typically involves the reaction of 2-methyl-2-(4-morpholinyl)propylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Materials: 2-Methyl-2-(4-morpholinyl)propylamine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at room temperature.
Procedure: The amine is dissolved in the chosen solvent, and hydrochloric acid is added dropwise with constant stirring. The reaction mixture is then allowed to stir for a specific period to ensure complete conversion to the hydrochloride salt.
Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The use of large-scale reactors and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-morpholinyl)propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various alkyl halides, acyl chlorides; reactions are carried out in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in the formation of new functionalized derivatives.
Scientific Research Applications
2-Methyl-2-(4-morpholinyl)propylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-morpholinyl)propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-morpholinyl)propylamine
- Morpholine
- 2-Methylpropylamine
Uniqueness
2-Methyl-2-(4-morpholinyl)propylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers advantages such as higher reactivity, better solubility, and enhanced stability under various conditions.
Properties
IUPAC Name |
2-methyl-2-morpholin-4-ylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-8(2,7-9)10-3-5-11-6-4-10;/h3-7,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYLZFSRKSOVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCOCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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